Calcium cyclohexanebutyrate

Description

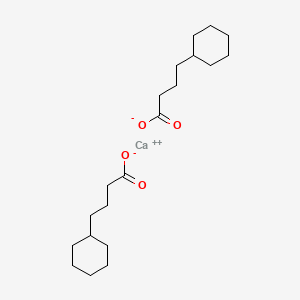

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;4-cyclohexylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O2.Ca/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZOVZBKGRJCRX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911877 | |

| Record name | Calcium bis(4-cyclohexylbutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110861-66-0 | |

| Record name | Calcium bis(4-cyclohexylbutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of Calcium Cyclohexanebutyrate

Classical and Conventional Synthetic Routes for Calcium Cyclohexanebutyrate

Traditional synthesis of this compound often relies on well-established chemical reactions, primarily precipitation and esterification followed by salt formation.

Precipitation-Based Synthesis Protocols

Precipitation is a common and straightforward method for synthesizing this compound. This technique involves the reaction of a soluble cyclohexanebutyrate salt with a soluble calcium salt in a suitable solvent, leading to the formation of the insoluble this compound, which then precipitates out of the solution.

A typical laboratory-scale synthesis involves dissolving sodium cyclohexanebutyrate in a mixture of water and ethanol. govinfo.gov An aqueous solution of calcium acetate (B1210297) is then added to this mixture, causing the formation of a white precipitate of this compound. govinfo.gov The mixture is often cooled to ensure maximum precipitation before the solid product is collected by filtration. govinfo.gov The efficiency of this process is influenced by factors such as temperature, solvent composition, and the concentration of the reactants.

The underlying principle of this method is the difference in solubility between the reactant salts and the final product. While sodium cyclohexanebutyrate and calcium acetate are readily soluble in the chosen solvent system, this compound is significantly less soluble, driving the reaction towards the formation of the precipitate. This method is favored for its simplicity and relatively high yield of the pure product. govinfo.gov

Table 1: Key Parameters in Precipitation-Based Synthesis of this compound

| Parameter | Description | Typical Conditions | Reference |

| Starting Materials | Sodium cyclohexanebutyrate, Calcium acetate | Aqueous/ethanolic solution | govinfo.gov |

| Solvent | A mixture that dissolves reactants but not the product | Water and absolute ethanol | govinfo.gov |

| Temperature | Affects solubility and reaction rate | Refrigerated overnight | govinfo.gov |

| Product Isolation | Separation of the solid product from the liquid | Büchner funnel filtration | govinfo.gov |

Esterification and Subsequent Salt Formation Processes

An alternative classical route to this compound involves the initial synthesis of a cyclohexanebutyrate ester, followed by saponification and subsequent reaction with a calcium salt. This multi-step process offers flexibility in the choice of starting materials and allows for purification at intermediate stages.

The first step is the esterification of 4-cyclohexylbutyric acid. This can be achieved by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The resulting ester can then be isolated and purified.

The purified ester subsequently undergoes saponification, a process where the ester is hydrolyzed using a strong base, such as sodium hydroxide, to yield the sodium salt of cyclohexanebutyric acid (sodium cyclohexanebutyrate). Finally, the addition of a soluble calcium salt, like calcium chloride, to the solution of sodium cyclohexanebutyrate results in the precipitation of this compound. This method is analogous to the final step of the precipitation-based protocol described earlier. A patent describes a similar process for preparing lactic acid esters from calcium lactate, which involves reacting the calcium salt with an alcohol in the presence of a strong acid and removing water via azeotropic distillation. google.com

Emerging and Sustainable Synthetic Approaches for this compound

In line with the growing emphasis on environmentally friendly chemical processes, new methods for synthesizing this compound are being explored that incorporate principles of green chemistry.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.govpandawainstitute.com Key principles applicable to the synthesis of this compound include the use of safer solvents, maximizing atom economy, and designing for energy efficiency. acs.org

For instance, replacing hazardous organic solvents with greener alternatives like water or ethanol, where possible, can significantly reduce the environmental impact of the synthesis. nih.gov The precipitation method, which can be conducted in a water-ethanol mixture, aligns with this principle. govinfo.gov Furthermore, optimizing reaction conditions to maximize the incorporation of all materials used in the process into the final product (high atom economy) is a core tenet of green chemistry. acs.org One-pot syntheses, where multiple reaction steps are carried out in the same reactor, can also contribute to a greener process by reducing solvent usage and waste generation. scirp.org

Catalytic and Enzyme-Assisted Synthetic Pathways

Catalytic processes offer a promising avenue for more efficient and sustainable synthesis of this compound and its precursors. Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and often with higher selectivity, which minimizes byproducts. arxiv.org For example, calcium hydride complexes have been shown to catalyze the hydrogenation and hydrosilylation of olefins, demonstrating the potential of calcium-based catalysts in organic synthesis. nih.gov While not directly applied to this compound synthesis yet, these advancements suggest the feasibility of developing catalytic routes.

Enzyme-assisted synthesis is another powerful tool in green chemistry. Enzymes are highly specific catalysts that can operate under mild conditions, often in aqueous environments, and can eliminate the need for protecting groups, thus simplifying the synthetic process. acs.org For example, enzymes have been used in the industrial synthesis of semi-synthetic antibiotics. acs.org In the context of this compound, an enzymatic approach could potentially be used for the hydrolysis of a precursor ester, offering a more environmentally benign alternative to chemical saponification. The transformation of calcium phosphate (B84403) ester salts into hydroxyapatite (B223615) in the presence of alkaline phosphatase provides a precedent for enzyme-mediated reactions involving calcium salts. rsc.org

Design and Synthesis of Cyclohexanebutyrate Derivatives and Analogues

The core structure of cyclohexanebutyrate can be modified to create a variety of derivatives and analogues with potentially new or enhanced properties. The synthesis of these compounds often involves standard organic reactions applied to the cyclohexane (B81311) ring or the butyrate (B1204436) side chain.

For example, functional groups can be introduced onto the cyclohexane ring through various reactions. The synthesis of derivatives often begins with a suitable precursor, such as 4-cyclohexylbutyric acid. This precursor can be used to synthesize heterocyclic compounds or other derivatives by reacting it with appropriate reagents.

Table 2: Examples of Synthetic Strategies for Derivatives and Analogues

| Strategy | Description | Example | Reference |

| Functionalization of the Cyclohexane Ring | Introduction of various functional groups onto the cyclohexane moiety. | Not specifically found for this compound, but a general strategy. | |

| Modification of the Carboxylate Group | Conversion of the carboxylic acid to esters, amides, or other functional groups. | Synthesis of coumarin (B35378) derivatives with varying ester and amide functionalities. | mdpi.com |

| Synthesis of Analogues | Replacement of the cyclohexane or butyrate structure with other cyclic or acyclic moieties. | Design and synthesis of benzoylthioureido benzenesulfonamide (B165840) derivatives. | nih.gov |

Advanced Analytical and Spectroscopic Characterization of Calcium Cyclohexanebutyrate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of chemical compounds, providing detailed information about atomic and molecular structure, chemical bonds, and functional groups. For Calcium Cyclohexanebutyrate, a combination of techniques is employed to build a complete structural profile and verify its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR would be utilized to characterize the cyclohexanebutyrate anion, while calcium-43 (B1499310) (⁴³Ca) NMR could offer insights into the ionic environment of the calcium cation.

¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the cyclohexanebutyrate moiety. The ¹H NMR spectrum would show distinct signals for the protons on the cyclohexane (B81311) ring and the butyrate (B1204436) chain. The chemical shifts, signal integrations, and coupling patterns would confirm the connectivity of the aliphatic chain to the cyclohexane ring. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment, including the carbonyl carbon of the carboxylate group. spectrabase.com

While direct NMR data for this compound is not widely published, analysis of its sodium salt analogue, Sodium Cyclohexanebutyrate, provides representative spectral data. spectrabase.com The ionic nature of the bond between calcium and the carboxylate group means the spectra of the organic anion would be very similar.

Table 1: Representative NMR Spectrometer Parameters for Uronate Analysis (Adaptable for Cyclohexanebutyrate)

| Parameter | ¹H NMR | ¹³C NMR |

|---|---|---|

| RF Frequency (MHz) | 400.13 | 100.62 |

| Temperature (K) | 295 ± 2 | 295 ± 2 |

| Number of Scans | 8 | 1024 |

| Spectral Width (Hz) | 8000 | 24000 |

| Acquisition Time (s) | 4.09 | 1.36 |

| Relaxation Delay (s) | 1.00 | 2.00 |

Source: Adapted from experimental parameters for uronate analysis, which involves similar spectroscopic challenges. rsc.org

Furthermore, ⁴³Ca NMR, though challenging due to the isotope's low natural abundance (0.135%) and quadrupolar nature, can provide valuable information. huji.ac.il The chemical shift in ⁴³Ca NMR is sensitive to the coordination environment and the nature of the ligands (in this case, the carboxylate groups). rsc.org Such studies are often used to investigate calcium binding to organic molecules. huji.ac.il

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These two methods are complementary, as a molecular vibration may be active in one technique but not the other. academie-sciences.fr

For this compound, IR and Raman spectroscopy would be used to confirm the presence of key structural features. The most significant of these is the carboxylate group (COO⁻). The IR spectrum of a carboxylate salt is characterized by two prominent absorption bands: a strong asymmetric stretching vibration typically found between 1550-1610 cm⁻¹ and a weaker symmetric stretching vibration between 1400-1440 cm⁻¹. The absence of the broad O-H stretch (around 3000 cm⁻¹) and the C=O stretch (around 1700-1725 cm⁻¹) of the parent carboxylic acid confirms the formation of the salt. The spectra would also feature bands corresponding to the C-H stretching and bending vibrations of the cyclohexane and alkyl chain moieties.

Raman spectroscopy provides complementary information. researchgate.net While IR spectroscopy is based on the change in dipole moment, Raman spectroscopy relies on the change in polarizability of a molecule's electron cloud. academie-sciences.fr It is particularly effective for analyzing the symmetric vibrations of non-polar bonds, which may be weak in the IR spectrum. For this compound, Raman spectra would help to characterize the C-C backbone of the cyclohexane ring and the butyrate chain.

Table 2: Typical Vibrational Band Assignments for a Carboxylate Salt

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Asymmetric COO⁻ Stretch | 1550 - 1610 | IR |

| Symmetric COO⁻ Stretch | 1400 - 1440 | IR / Raman |

| C-H Aliphatic Stretch | 2850 - 2960 | IR / Raman |

| C-H Bending | 1350 - 1470 | IR / Raman |

| C-C Skeletal Vibrations | 800 - 1200 | Raman |

Source: General principles of vibrational spectroscopy. academie-sciences.frresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For a salt like this compound, electrospray ionization (ESI) is a suitable technique. ESI is a soft ionization method that allows the analysis of ionic and polar compounds. In the analysis of calcium-containing organic compounds, adducts can be formed and detected. For instance, in studies involving calcium ions and chelating agents like EDTA, complex ions such as [EDTA+Ca²⁺-3H⁺]⁻ have been identified. nycu.edu.tw

When analyzing this compound, one might expect to observe ions corresponding to the intact salt, its constituent parts, or adducts. For example, an ion corresponding to [Ca(C₁₀H₁₇O₂)₂ + H]⁺ or [Ca(C₁₀H₁₇O₂)]⁺ could potentially be observed, confirming the association of the calcium ion with the cyclohexanebutyrate anion. Fragmentation analysis would yield ions corresponding to the loss of a cyclohexanebutyrate ligand or fragmentation of the organic anion itself, providing further structural confirmation.

Challenges in the mass spectrometric analysis of calcium include isobaric interferences (overlap of ions with the same nominal mass), which can complicate isotopic analysis but are less of a concern for molecular weight determination of the salt. nih.gov

Atomic Absorption Spectroscopy (AAS) for Calcium Content Determination

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of specific elements. researchgate.net It is the primary method for accurately measuring the calcium content in this compound, thus verifying the compound's stoichiometry.

The method involves atomizing a sample in a flame, where it absorbs light from a source lamp specific to the element being analyzed. researchgate.net For calcium, a wavelength of 422.7 nm is typically used. euacademic.org The amount of light absorbed is directly proportional to the concentration of the calcium atoms in the flame.

To ensure accuracy, several factors must be considered:

Sample Preparation: The organic salt must be dissolved in a suitable solvent or digested using an acid mixture to release the calcium ions into the solution. researchgate.net

Interference: Chemical interference can occur, for example, from phosphate (B84403) or silicate (B1173343) ions that can form refractory compounds with calcium in the flame, reducing the measured absorbance. euacademic.org To counteract this, releasing agents such as lanthanum or strontium chloride are often added to the samples and standards. These agents preferentially bind with the interfering anions, allowing the calcium to be atomized freely. euacademic.org

Flame Type: An air-acetylene flame is commonly used. researchgate.net For elements that form refractory oxides, like calcium in some matrices, a hotter nitrous oxide-acetylene flame might be necessary to ensure complete atomization. lcms.cz

By comparing the absorbance of the sample solution to a calibration curve prepared from standards of known calcium concentration, the precise percentage of calcium in the this compound sample can be determined. researchgate.net

Table 3: Example of AAS Parameters for Calcium Determination

| Parameter | Setting |

|---|---|

| Wavelength | 422.7 nm |

| Flame | Air-Acetylene |

| Releasing Agent | 1% Strontium Chloride or Lanthanum Chloride |

| Calibration | External standard calibration curve |

Source: General AAS methodology for calcium. researchgate.neteuacademic.org

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating components from a mixture, which allows for the purity assessment and quantification of the target compound. High-Performance Liquid Chromatography (HPLC) is the most relevant method for a non-volatile compound like this compound.

Gas Chromatography (GC) Applications in this compound Research

Direct analysis of this compound using gas chromatography (GC) is generally impractical due to the compound's salt nature, which imparts low volatility and thermal stability. bibliotekanauki.pl Consequently, GC applications in the study of this compound predominantly involve indirect methods, primarily Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). scispace.comsciencemadness.orgacs.org

In Py-GC-MS, the calcium salt is thermally decomposed (pyrolyzed) at high temperatures, breaking it down into smaller, more volatile fragments that can be separated by the GC column and identified by the mass spectrometer. scispace.comsciencemadness.org The pyrolysis of calcium carboxylates, such as this compound, typically proceeds via a free-radical or anionic mechanism, leading to the formation of symmetrical ketones, alkanes, and alkenes. scispace.comacs.org For instance, the pyrolysis of calcium decanoate (B1226879) yields a series of ketones, alkanes, and monoalkenes. sciencemadness.org Similarly, the thermal decomposition of calcium benzoate (B1203000) produces benzene (B151609) and diphenyl ketone. scispace.comacs.org Based on these established fragmentation patterns, the expected pyrolysis products of this compound would include dicyclohexyl ketone.

Another GC-based approach involves the analysis of the parent carboxylic acid, 4-cyclohexylbutyric acid. core.ac.ukchromatographyonline.com This method requires a sample preparation step to liberate the free acid from the calcium salt, followed by a derivatization reaction. Derivatization, such as silylation, converts the polar carboxylic acid into a more volatile and thermally stable ester, making it amenable to GC analysis. chromatographyonline.comresearchgate.net This technique is crucial for profiling and quantifying the organic acid component of the salt. chromatographyonline.com

Table 1: GC-based Analytical Approaches for this compound

| Technique | Analyte Form | Principle | Key Findings/Applications |

|---|---|---|---|

| Py-GC-MS | Solid Salt | Thermal decomposition of the salt into volatile fragments prior to GC separation and MS detection. scispace.comsciencemadness.orgurfu.ru | Identification of degradation products (e.g., ketones, hydrocarbons) to infer the structure of the original salt. scispace.comacs.org |

| GC-MS | Free Acid (after derivatization) | Chemical conversion of the parent 4-cyclohexylbutyric acid to a volatile derivative for direct GC-MS analysis. chromatographyonline.comresearchgate.net | Quantitative and qualitative analysis of the cyclohexanebutyrate moiety; purity assessment of the organic component. chromatographyonline.com |

Crystallographic Investigations and Solid-State Characterization

X-ray Diffraction (XRD) for Crystalline Structure Analysis

While a specific, publicly available crystal structure for this compound is not documented, its crystalline properties can be inferred from extensive studies on other calcium carboxylates. iucr.orgresearchgate.netresearchgate.net X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For calcium carboxylates, XRD studies have revealed several common structural motifs.

The interaction between the calcium ion and the carboxylate group is fundamental to the crystal structure. Typically, these interactions fall into two main categories: a unidentate mode, where the calcium ion binds to only one of the carboxylate oxygen atoms, and a bidentate mode, where the calcium ion is chelated by both oxygen atoms of the carboxylate group. iucr.org These coordination patterns often lead to the formation of extended polymeric structures. nih.govrjonco.com It is common to observe infinite one-dimensional zig-zag chains of calcium and bridging carboxylate ions, which form the backbone of the crystal structure. researchgate.net In other aliphatic calcium carboxylates, a stacked layer character is observed. researchgate.net Given these precedents, it is highly probable that this compound adopts a polymeric crystalline structure characterized by bridging cyclohexanebutyrate ligands linking calcium centers.

Table 2: Expected Crystallographic Features of this compound based on Analogous Compounds

| Feature | Description | Reference |

|---|---|---|

| Coordination Modes | The calcium ion likely interacts with the carboxylate group in a bidentate (chelating) or unidentate fashion. | iucr.org |

| Polymeric Structure | Formation of one-dimensional chains or two-dimensional layered networks is common for calcium carboxylates. researchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |

| Bridging Ligands | The cyclohexanebutyrate anions are expected to act as bridging ligands, connecting multiple calcium centers to form the extended solid-state structure. | iucr.orgresearchgate.net |

| Crystal System | Many simple calcium carboxylates crystallize in monoclinic or triclinic space groups. crystallography.net | crystallography.net |

Electron Microscopy Techniques for Morphological and Microstructural Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for characterizing the morphology (particle shape and size) and microstructure (surface features and internal structure) of solid materials like this compound. acs.orgscientific.net

SEM analysis provides high-resolution images of the sample's surface topography. For calcium-containing compounds, SEM has been used to reveal a variety of morphologies, including fibrous, ribbon-like, and tabular habits for calcium-hydrate phases, as well as the size and homogeneity of calcium oxide powders. acs.orgscientific.net Analysis of calcium carbonate particles has shown distinct spherical or cubic shapes with varying degrees of surface roughness and porosity. researchgate.netresearchgate.net For this compound, SEM would be employed to determine the general morphology of the crystalline powder, including its particle size distribution, crystal habit, and degree of aggregation.

TEM offers even higher magnification, allowing for the visualization of nanoscale features. If this compound were produced as nanoparticles, TEM would be critical for determining their precise size, shape, and internal structure, such as the presence of pores or crystalline defects. researchgate.net

Advanced Elemental Analysis and Purity Profiling

As an organometallic compound, and one that has been used as a standard reference material (SRM 1054), the purity of this compound is of paramount importance. govinfo.govnist.gov A suite of advanced analytical methods is used to confirm its elemental composition and quantify trace impurities.

The determination of the major element, calcium, can be performed using several techniques. A classical wet chemistry approach involves the gravimetric analysis of calcium, where the organic material is removed by ashing, and the calcium is precipitated as calcium sulfate (B86663) or calcium oxalate, which is then weighed. govinfo.gov Alternatively, atomic spectroscopy methods such as Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) offer rapid and accurate quantification of calcium after acid digestion of the sample. researchgate.netcolostate.edu

Purity profiling focuses on the detection and quantification of trace elemental impurities. Due to the high sensitivity required, methods like Graphite Furnace Atomic Absorption Spectrometry (GFAAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the preferred techniques. researchgate.netlpdlabservices.co.uk These methods can detect metals and other elements at parts-per-million (ppm) or even parts-per-billion (ppb) levels. researchgate.net For a high-purity standard like this compound, the impurity profile would be meticulously characterized to ensure it meets stringent quality specifications. sigmaaldrich.comsigmaaldrich.com

Table 3: Techniques for Elemental Analysis and Purity Profiling of this compound

| Analysis Type | Technique | Principle | Application |

|---|---|---|---|

| Major Element (Ca) | Gravimetric Analysis | Precipitation of calcium as an insoluble salt (e.g., CaSO₄) followed by weighing. govinfo.gov | Accurate, primary method for calcium quantification. |

| Major Element (Ca) | FAAS / ICP-AES | Measurement of light absorption (FAAS) or emission (ICP-AES) by atomized calcium in a flame or plasma. researchgate.netcolostate.edu | Rapid and routine quantification of calcium content. |

| Trace Elements | ICP-MS | Ionization of sample in a plasma and separation of ions by mass-to-charge ratio for highly sensitive elemental detection. researchgate.net | Comprehensive screening and quantification of trace and ultra-trace metallic impurities. |

| Trace Elements | GFAAS | Electrothermal atomization of the sample provides enhanced sensitivity for detecting low concentrations of specific elements. fssai.gov.in | Targeted analysis of specific toxic or critical metal impurities at very low levels. |

Mechanistic and Biochemical Investigations in Non Human Biological Systems

Elucidation of Molecular Mechanisms in In Vitro Models

In vitro studies provide a controlled environment to dissect the specific molecular interactions of Calcium Cyclohexanebutyrate at a cellular and subcellular level. These investigations are foundational to understanding its broader physiological effects.

The entry of calcium into a cell and its subsequent localization are critical determinants of its signaling function. While specific studies on the cellular uptake and subcellular localization of the entire this compound compound are not detailed in the provided information, the dynamics of the calcium ion (Ca2+) itself are well-documented.

Calcium ions enter cells through various channels in the plasma membrane. nih.gov The endoplasmic reticulum (ER) serves as a major intracellular storage site for Ca2+. qiagen.com The release of Ca2+ from these stores into the cytosol is a key event in signal transduction. qiagen.com Advanced fluorescence microscopy techniques are often employed to study the localization of calcium-binding proteins and their subunits within living cells, revealing their distribution in the cytoplasm and nucleus. nih.gov The specific localization of these proteins can be crucial for their regulatory activity. nih.gov For instance, certain protein domains can dictate whether a molecule is targeted to the cell membrane upon activation. nih.gov

The subcellular localization of calcium-handling proteins is integral to their function. For example, the ryanodine (B192298) receptor (RyR2) and calsequestrin (CASQ2), both involved in calcium regulation, have specific localizations within cardiomyocytes. researchgate.net The movement and concentration of calcium are tightly controlled, creating specific spatial and temporal signals within the cell. nih.gov

Table 1: Key Proteins in Cellular Calcium Dynamics

| Protein/Component | Primary Location | Key Function in Calcium Signaling |

| Plasma Membrane Ca2+ Channels | Cell Membrane | Mediate Ca2+ influx from the extracellular space. nih.govqiagen.com |

| Endoplasmic Reticulum (ER) | Cytoplasm | Major intracellular Ca2+ storage site. qiagen.com |

| Ryanodine Receptors (RyR) | Endoplasmic/Sarcoplasmic Reticulum | Mediate Ca2+-induced Ca2+ release. nih.gov |

| Inositol 1,4,5-trisphosphate (IP3) Receptors | Endoplasmic Reticulum | Release Ca2+ from the ER in response to IP3. nih.gov |

| Calsequestrin (CASQ2) | Sarcoplasmic Reticulum | Ca2+ binding and storage protein in muscle cells. researchgate.net |

| Calmodulin (CaM) | Cytoplasm, Nucleus | Binds to Ca2+ and modulates the activity of other proteins. qiagen.com |

The interaction of small molecules with enzymes can significantly alter their catalytic activity. While direct studies on this compound's interaction with specific enzymes are not available in the provided results, the principles of enzyme-inhibitor kinetics provide a framework for understanding such potential interactions. Nonspecific binding of molecules to proteins, including enzymes, can have a substantial effect on steady-state kinetic evaluations. nih.gov

Calcium ions themselves are crucial cofactors for many enzymes and play a significant role in modulating their activity. For example, calpains are Ca2+-dependent intracellular cysteine proteases. nih.gov The activation of these enzymes is dependent on calcium concentration. nih.gov

The kinetic parameters of enzyme-catalyzed reactions, such as the Michaelis constant (KM) and the catalytic constant (kcat), can be influenced by the binding of molecules. Altering the interaction of an enzyme with parts of its substrate can affect these parameters, thereby modulating catalytic efficiency.

Table 2: General Principles of Enzyme Kinetic Modulation

| Kinetic Parameter | Description | Potential Influence of Molecular Interaction |

| Michaelis Constant (KM) | Substrate concentration at which the reaction rate is half of Vmax. | Can be altered by inhibitors, affecting substrate binding affinity. |

| Catalytic Constant (kcat) | Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit time. | Can be reduced by certain molecular interactions. |

| Catalytic Efficiency (kcat/KM) | A measure of how efficiently an enzyme converts substrate into product. | Can be increased or decreased depending on the nature of the interaction. |

Calcium is a universal second messenger that plays a central role in a vast number of cellular signaling pathways, regulating processes from gene expression to muscle contraction. qiagen.comcreative-proteomics.com External signals like neurotransmitters and hormones can initiate signaling cascades that lead to an increase in intracellular Ca2+ concentration. nih.govqiagen.com

This rise in cytosolic Ca2+ can trigger a cascade of events, including the activation of protein kinases and phosphatases. mdpi.com For instance, Ca2+/calmodulin-dependent protein kinases (CaM-kinases) are activated by Ca2+-bound calmodulin and are involved in diverse cellular responses. qiagen.com The activation of these signaling pathways ultimately leads to the regulation of transcription factors such as CREB and NFAT, which in turn control gene expression. qiagen.com

The interaction, or "cross-talk," between different signaling pathways, such as the calcium and cyclic AMP (cAMP) pathways, can lead to complex cellular responses like oscillations in messenger concentrations. plos.org This complexity allows cells to integrate multiple stimuli and encode more information to make decisions. plos.org

Disruptions in calcium signaling are implicated in various pathological conditions in animal models. mdpi.com For example, abnormal Ca2+ levels can activate toxic cascades leading to cell death. mdpi.com The proper functioning of Ca2+-permeable channels, like the TRPC3 channels, is vital for numerous physiological functions, including synaptic transmission. mdpi.com

Table 3: Examples of Calcium-Modulated Signaling Pathways

| Signaling Pathway Component | Role in Pathway | Downstream Effect |

| Phospholipase C (PLC) | Generates IP3 and diacylglycerol (DAG). plos.org | IP3 triggers Ca2+ release from the ER. plos.org |

| Protein Kinase C (PKC) | Activated by Ca2+ and DAG. plos.org | Phosphorylates various target proteins, modulating their activity. plos.org |

| Calmodulin (CaM) | Binds to Ca2+, becoming activated. qiagen.com | Activates CaM-kinases and other enzymes. qiagen.com |

| Nuclear Factor of Activated T-cells (NFAT) | Transcription factor. qiagen.com | Translocates to the nucleus upon dephosphorylation by calcineurin (a Ca2+-dependent phosphatase), regulating gene expression. qiagen.com |

| cAMP Response Element-Binding Protein (CREB) | Transcription factor. qiagen.com | Can be activated through Ca2+-dependent pathways, influencing gene transcription related to memory and other functions. qiagen.com |

Enzyme-Calcium Cyclohexanebutyrate Interactions and Kinetic Modulation

Pharmacological and Biochemical Studies in Animal Models (Pre-Clinical Research Focus)

Animal models are indispensable for understanding the systemic effects of a compound, including its metabolic journey and its impact on physiological processes.

The metabolic fate of a compound describes its absorption, distribution, metabolism, and excretion (ADME) within an organism. While specific data on the biotransformation of this compound is not provided, studies on the metabolism of calcium and phosphorus in animal models like pigs and laying hens offer insights into the general principles of mineral metabolism.

Mathematical models have been developed to simulate the fate of dietary calcium and phosphorus. nih.govnih.gov These models account for digestive and metabolic utilization, including absorption from the gastrointestinal tract and partitioning into different body compartments like bone and soft tissue. nih.gov For instance, in laying hens, a dynamic model simulates the diurnal changes in calcium and phosphorus pools in the crop, stomachs, plasma, and bone. nih.gov

The metabolism of calcium is closely linked with that of other minerals, such as phosphorus. A deficiency in one can interfere with the proper utilization of the other. nih.gov Studies in pigs have shown that the model can accurately represent the impact of calcium and phosphorus imbalances on mineral retention. nih.gov

Table 4: Factors Influencing Calcium Metabolism in Animal Models

| Factor | Influence on Calcium Metabolism | Animal Model Example |

| Dietary Calcium Level | Affects the percentage of calcium retained in the body and eggs. nih.gov | Laying Hens nih.gov |

| Dietary Phosphorus Level | Interacts with calcium metabolism; imbalances can affect retention. nih.govnih.gov | Pigs, Laying Hens nih.govnih.gov |

| Phytase Supplementation | Can influence the digestion and absorption of plant-based minerals. nih.gov | Pigs nih.gov |

| Lysine Deficiency | Can impact phosphorus retention, which is linked to calcium metabolism. nih.gov | Pigs nih.gov |

The administration of calcium can elicit a range of physiological responses in animal models, depending on the context and the animal's environment. Studies in rainbow trout, for example, have demonstrated that the physiological response to environmental stressors like low pH is highly dependent on the external calcium concentration. nih.govubc.ca

In low pH environments, the presence of calcium in the water can influence the animal's ability to maintain its internal ion balance and acid-base equilibrium. nih.govubc.ca In acidified soft water with low calcium, rainbow trout experienced a significant drop in plasma ion levels, which was identified as a primary toxic mechanism. nih.govubc.ca Conversely, in hard water with higher calcium levels, the fish exhibited a more pronounced blood acidosis but less ionoregulatory disruption. nih.govubc.ca

These findings highlight that calcium plays a critical role in maintaining physiological homeostasis, particularly under stressful conditions. nih.gov In broader terms, stress in animal models can trigger a cascade of physiological and behavioral responses, often mediated by the hypothalamic-pituitary-adrenal (HPA) axis and the sympathetic nervous system.

Table 5: Influence of External Calcium on Physiological Responses in Rainbow Trout at Low pH

| Water Condition | Primary Physiological Response | Outcome |

| Acidified Soft Water (Low Calcium) | Minor acidosis, major depression in plasma ion levels. nih.govubc.ca | Increased mortality due to iono-regulatory failure. nih.govubc.ca |

| Acidified Hard Water (High Calcium) | Major blood acidosis, minor depression in plasma ion levels. nih.govubc.ca | Better resistance to acid exposure compared to soft water. nih.govubc.ca |

No Publicly Available Research Data on the Mechanistic and Biochemical Effects of this compound

Following a comprehensive search of scientific literature and research databases, no specific studies were identified that investigate the effects of the chemical compound this compound on gene expression, proteomic alterations, calcium homeostasis, or ion channel modulation in non-human biological systems.

As a result, it is not possible to provide an article with detailed, evidence-based research findings on the mechanistic and biochemical investigations of this compound as requested. The scientific community has not published research that would allow for a substantive discussion on the following topics for this specific compound:

Investigations into Physiological Responses in Animal Models

Role in General Calcium Homeostasis and Ion Channel Modulation in Research Models:Information regarding the role of this compound in the regulation of calcium levels or its interaction with ion channels in research settings is not present in the accessible scientific literature.

Without primary research data, any attempt to generate content on these specific topics for this compound would be speculative and would not meet the required standards of scientific accuracy. Further research on this compound is needed before a detailed article on its biochemical and mechanistic properties can be written.

Research Applications in Non Clinical Fields

Materials Science and Engineering Applications

In materials science, Calcium cyclohexanebutyrate is valued for its specific chemical structure, combining a metallic element with organic ligands. This composition makes it a candidate for creating specialized materials and precursors.

This compound is recognized as an organometallic compound that serves as a precursor material for processes like thin film deposition. acs.org Organometallic precursors are essential in techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), which are fundamental to the manufacturing of electronics and LEDs. acs.orgresearchgate.net These compounds are designed to decompose in a controlled manner, depositing a thin, uniform layer of a specific element or compound onto a substrate. The utility of organometallics like this compound lies in their volatility and reactivity, which can be tailored for specific deposition processes. researchgate.net The National Institute of Standards and Technology (NIST) has historically listed this compound as a Standard Reference Material (SRM 1054), indicating its role as a calibrated standard, which is critical for quality control and research in materials analysis. nist.govsupelco.com.tw

Properties of this compound as a Material Precursor

| Attribute | Description | Relevance in Thin Film Deposition |

|---|---|---|

| Compound Type | Organometallic (Calcium Salt of Cyclohexanebutyric Acid) | Provides a source of calcium in a form compatible with organic solvents and controlled chemical reactions. acs.org |

| Key Components | Calcium ion (Ca²⁺) and Cyclohexanebutyrate ligands | The organic ligands provide volatility and solubility, while the calcium ion is the desired element for deposition. |

| Potential Applications | Precursor for thin films in electronics, LED manufacturing, and other industrial chemistry applications. acs.org | Enables the creation of calcium-containing layers with precise thickness and composition. |

| Standardization | Formerly listed as NIST SRM 1054. nist.govsupelco.com.tw | Availability as a standard reference material ensures consistency and comparability in research and industrial processes. |

While direct research into the integration of this compound as a filler or component in advanced composite materials is not extensively documented in publicly available literature, studies on its parent acid, 4-cyclohexylbutyric acid (CHB), show significant applications in polymer science. Research has demonstrated that CHB can be used as a carbon source in the microbial biosynthesis of polyhydroxyalkanoates (PHAs). acs.orgacs.org PHAs are a class of biodegradable polyesters with properties similar to some petroleum-derived plastics, making them a key area of research for sustainable materials. whiterose.ac.uk

In studies using the bacterium Pseudomonas oleovorans, feeding it a diet containing 4-cyclohexylbutyric acid resulted in the production of polymers containing cyclohexyl units within the polymer chain. acs.orgacs.org The incorporation of these cyclohexyl groups into the polymer structure can alter its physical properties. Research has found that co-feeding the bacteria with nonanoic acid and 4-cyclohexylbutyric acid enhanced the bioconversion rate of CHB and increased the concentration of the 3-hydroxy-4-cyclohexylbutyrate monomer units in the resulting PHA. researchgate.net This work highlights the potential of the cyclohexanebutyrate structure as a monomer for creating novel biopolymers with tailored properties.

Research Findings: 4-Cyclohexylbutyric Acid (CHB) in PHA Synthesis

| Microorganism | Substrate(s) | Key Finding | Reference |

|---|---|---|---|

| Pseudomonas oleovorans | 4-cyclohexylbutyric acid (CHB) | Produced polymers (PHAs) containing monomeric units with a cyclohexyl ring. | acs.org |

| Pseudomonas oleovorans | 4-cyclohexylbutyric acid (CHB) and Nonanoic acid (NA) | Addition of nonanoic acid as a co-substrate increased the incorporation of 3-hydroxy-4-cyclohexylbutyrate units into the polymer. | researchgate.net |

| Pseudomonas putida | 4-cyclohexylbutyric acid (CHB) | This strain did not effectively utilize short carboxylic acids like CHB for PHA production, indicating species-specific metabolic pathways. | researchgate.net |

This compound has been specifically identified in research focused on the in vitro development of materials for cell encapsulation, a technique central to tissue engineering and regenerative medicine. A notable study on the microfluidic synthesis of alginate microspheres utilized this compound as a key reagent. aip.orgresearchgate.net In this method, a solution of this compound dissolved in octanol (B41247) acted as the calcium source. When aqueous droplets of sodium alginate were introduced into this solution, the calcium ions would trigger an interfacial cross-linking reaction, forming solid, stable alginate microspheres. aip.orgamericanelements.com

These microspheres are a form of micro-scaffold designed to encapsulate living cells for therapeutic purposes, protecting them from the host's immune system while allowing for the transport of nutrients and metabolites. researchgate.net The study successfully produced solid alginate microspheres using this method, demonstrating a direct application of this compound in the fabrication of a bioactive material system for non-human biomedical research. aip.orgresearchgate.net While other calcium sources like calcium carbonate are also used for this purpose, the use of this compound highlights its utility as a soluble calcium source in a non-aqueous phase for specialized fabrication processes. americanelements.com

Integration in Advanced Composite Materials and Polymer Science

Agricultural and Environmental Science Research

The application of this compound in agricultural and environmental sciences is less documented than in materials science. However, its properties as a soluble calcium salt and an organic compound suggest potential areas of investigation.

Specific studies evaluating this compound as a direct soil amendment or plant growth modulator are not prominent in scientific literature. However, its potential role can be inferred from the well-established functions of soluble calcium in agriculture. Calcium is an essential macronutrient for plants, critical for the structural integrity of cell walls and membranes. frontiersin.orgagronomy.org It plays a vital role in cell division and elongation, which is fundamental to the development of healthy root systems and shoots. kynoch.co.zaomexcanada.com

Specific, detailed studies on the environmental fate and transport of this compound in soil or water are limited. However, some information can be derived from its general classification and related compounds. As an organometallic compound, its behavior in the environment would be influenced by both its organic and inorganic components. Its solubility in water and interaction with soil particles would be key factors in its transport. americanelements.com

The compound is listed in a patent for a fuel additive designed to improve combustion, which suggests that its potential release into the environment through industrial applications is a consideration. google.com The biodegradability of its parent compound, 4-cyclohexylbutyric acid, has been demonstrated, as microorganisms like Pseudomonas oleovorans can metabolize it. researchgate.netacs.org This suggests a potential pathway for the degradation of the organic portion of this compound in environments with suitable microbial populations. The ultimate fate in non-biological matrices would depend on factors such as soil pH, temperature, microbial activity, and its tendency to adsorb to soil particles or remain dissolved in water.

Evaluation as Soil Amendments and Plant Growth Modulators

Veterinary Science Research

Calcium is a mineral of paramount importance in veterinary science, playing a critical role in numerous physiological processes. Its functions extend from being a primary component of the skeleton to involvement in nerve conduction, muscle contraction, blood clotting, and immune system activation. drovers.com Research in veterinary science often focuses on understanding calcium metabolism and the effects of its supplementation, particularly in production and companion animals.

Investigation of Nutritional Interventions in Livestock and Companion Animals

Nutritional interventions involving calcium are a significant area of research in both livestock and companion animals, aimed at optimizing health, growth, and productivity.

Livestock:

In livestock, particularly dairy cattle, calcium metabolism is a critical area of study due to the high demand for this mineral during lactation. nih.goveurofins-agro.com The onset of milk production can lead to a sharp drop in blood calcium levels, a condition known as hypocalcemia, which can be clinical (milk fever) or subclinical. biomedres.ushealthycow.co.nz Subclinical hypocalcemia is a significant concern as it can increase the risk for other metabolic diseases like ketosis and displaced abomasum. biomedres.us

Research has extensively investigated dietary strategies to manage calcium levels in transition cows (the period from late pregnancy to early lactation). One major focus is the manipulation of the dietary cation-anion difference (DCAD) in pre-calving diets. Feeding a negative DCAD diet can induce a mild metabolic acidosis, which in turn stimulates the cow's own mechanisms for mobilizing calcium from bone and increasing dietary absorption. biomedres.us This "priming" of the calcium metabolism helps the cow adapt to the sudden high demand at the start of lactation. healthycow.co.nz

Studies have also explored the effects of direct oral calcium supplementation at calving. Research indicates that responses can vary based on the cow's parity (number of times she has calved) and production level. For instance, one study found that oral calcium supplementation benefited reproduction and milk yield in multiparous (having had more than one calf) cows but was detrimental to the reproduction of primiparous (first-calf) cows. nih.govnih.gov The form of calcium salt used in supplements, such as calcium chloride and calcium sulfate (B86663), also influences its absorption and metabolic effects. nih.gov

Companion Animals:

In companion animals, research on calcium nutrition often centers on ensuring proper skeletal development in growing animals and maintaining health in adults. msdvetmanual.com Studies have shown that both deficiencies and excesses of calcium can be detrimental. Feeding dogs and cats high-meat diets, which are naturally high in phosphorus and low in calcium, can lead to nutritional secondary hyperparathyroidism. msdvetmanual.com

Conversely, excessive calcium intake, particularly in large-breed puppies, has been linked to developmental orthopedic diseases like osteochondrosis. nih.gov Research in Great Dane puppies demonstrated that diets high in calcium resulted in retarded growth and disturbances in skeletal development. nih.gov

Metabolomic studies in dogs have been used to investigate the systemic effects of different dietary calcium levels. One long-term study feeding dogs diets with calcium levels near the minimum and maximum recommended intakes found no adverse effects, suggesting that healthy dogs can adapt to a range of calcium intakes. nih.gov Such studies help to refine dietary recommendations and ensure the safety of commercial pet foods. The digestibility of calcium from different sources (e.g., animal vs. vegetable proteins) is also an area of active investigation to optimize pet food formulations. oup.com

Interactive Data Table: Calcium Requirements and Ratios in Animal Diets

This table summarizes key findings from nutritional research on recommended calcium levels and calcium-to-phosphorus ratios for different animals.

| Species | Life Stage | Recommended Dietary Calcium | Optimal Ca:P Ratio | Key Research Finding | Source |

| Cattle | Dry Cow (pre-calving) | ~0.24% of Dry Matter | - | Minimizing dietary calcium pre-calving can stimulate calcium metabolism in preparation for lactation. | eurofins-agro.comhealthycow.co.nz |

| Cattle | Lactating Cow | 0.32% - 0.42% of Dry Matter | 1.1:1 to 7:1 | High-producing dairy cows have a massive increase in calcium demand at the onset of lactation. | drovers.comeurofins-agro.com |

| Cattle | Growing Calves | Higher than mature cattle | ~1.75:1 | Concentrate feeds are often low in calcium, requiring careful supplementation for proper bone growth. | drovers.com |

| Dogs | Growth (Puppy) | AAFCO Minimum: 1.2% DM | 1:1 to 2:1 | Excess calcium in large-breed puppies can lead to severe disturbances in skeletal development. | msdvetmanual.comnih.gov |

| Dogs | Adult Maintenance | AAFCO Minimum: 0.5% DM | 1:1 to 2:1 | Healthy adult dogs can adapt to a range of dietary calcium levels without adverse effects. | msdvetmanual.comnih.gov |

| Cats | All Life Stages | AAFCO Minimum: 0.6% DM | 1:1 to 2:1 | High-protein meat diets must be properly supplemented with calcium to avoid imbalance. | msdvetmanual.comresearchgate.net |

Potential as Research Tools in Animal Disease Models

Calcium's fundamental role in physiology makes it a key factor in the study of various diseases using animal models. Manipulating dietary calcium or studying animals with genetic alterations in calcium signaling pathways provides valuable insights into disease pathogenesis.

Low-calcium diets have been used to induce osteoporosis in rat models, creating a framework for studying bone loss and testing potential therapies. researchgate.net In these models, a chronic deficiency of dietary calcium leads to increased bone resorption as the body attempts to maintain blood calcium levels at the expense of the skeleton.

Animal models are also crucial for understanding diseases characterized by abnormal calcium levels, such as cancer-associated hypercalcemia (CAH). mdpi.com Spontaneously occurring cancers in dogs and cats that cause high blood calcium serve as important models for the human condition. mdpi.com For example, certain types of lymphoma and anal sac adenocarcinoma in dogs frequently lead to hypercalcemia mediated by parathyroid hormone-related protein (PTHrP). Studying these canine patients helps researchers understand the mechanisms of CAH and evaluate new treatments. mdpi.com

In the field of neuroscience, animal models have been instrumental in demonstrating the link between disrupted calcium homeostasis and neurodegenerative diseases. nih.govnih.gov Studies using models of diseases like spinocerebellar ataxia show that abnormal calcium signaling in neurons can activate toxic cascades, leading to cell death and the clinical signs of the disease. nih.gov Similarly, rodent models of diabetic neuropathy reveal that abnormal calcium signaling is a critical component of the disease's pathogenesis. mdpi.com These models allow researchers to investigate the specific channels and pathways involved in calcium dysregulation and to test potential therapeutic agents that might restore normal calcium balance.

Theoretical and Computational Studies on Calcium Cyclohexanebutyrate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic reactivity of a molecule from first principles. aspbs.com For calcium cyclohexanebutyrate, these calculations can provide insights into bond characteristics, charge distribution, and molecular orbital energies, which are crucial for predicting its chemical behavior.

Methods like Density Functional Theory (DFT) and other semi-empirical or ab initio approaches are employed to solve the Schrödinger equation for the molecule. aspbs.commdpi.com For a molecule like this compound, with its combination of an alkaline earth metal and organic ligands, specific basis sets would be chosen to accurately represent the electronic environment of both the calcium ion and the cyclohexanebutyrate anions. rsc.org

Detailed Research Findings: Quantum chemical calculations would aim to determine key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest, as their gap is a critical indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

The electrostatic potential map would reveal the charge distribution across the molecule, highlighting the ionic interaction between the positively charged calcium ion (Ca²⁺) and the negatively charged carboxylate groups of the cyclohexanebutyrate ligands. This would also show the nonpolar regions of the cyclohexane (B81311) rings. Such information is vital for understanding how the molecule interacts with other molecules and its environment. mdpi.com

Below is a table representing the types of data that would be generated from quantum chemical calculations for this compound.

| Calculated Property | Description | Potential Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | e.g., -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | e.g., -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | e.g., 5.3 eV |

| Dipole Moment | A measure of the net molecular polarity. | e.g., 3.2 D |

| Mulliken Atomic Charges | Calculated partial charges on individual atoms. | Ca: +1.8, O: -0.8 |

Note: The values in this table are hypothetical examples of what quantum chemical calculations would aim to determine.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions over time. nih.gov For this compound, MD simulations could model its behavior in various environments, such as in solution or as part of a larger material matrix.

These simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates. researchgate.net The choice of force field is critical and would need to accurately represent the ionic bonding between the calcium and carboxylate groups, as well as the van der Waals and torsional interactions within the cyclohexanebutyrate ligands.

Detailed Research Findings: MD simulations could be used to investigate the solvation of this compound in different solvents, providing insights into its solubility and the structure of the solvent shell around the molecule. uochb.cz The simulations could track the coordination of solvent molecules around the calcium ion and the interactions with the hydrophobic cyclohexane rings.

Furthermore, MD simulations can be used to study the aggregation behavior of this compound molecules. By simulating a system with multiple molecules, one could observe how they interact and potentially form larger clusters or nano-structures. This is particularly relevant for understanding its properties in the solid state or in concentrated solutions. The simulations could also explore the interaction of this compound with surfaces or interfaces, which is important for applications in materials science. researchgate.net

The following table illustrates the kind of data that can be obtained from molecular dynamics simulations.

| Simulation Output | Description | Potential Finding |

| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | e.g., Strong peak for Ca-O distance at 2.4 Å, indicating a stable coordination shell. |

| Mean Squared Displacement | Measures the average distance a molecule travels over time. | e.g., Used to calculate the diffusion coefficient of the molecule in a solvent. |

| Binding Free Energy | The free energy change upon the association of two or more molecules. | e.g., To quantify the strength of interaction with a surface or another molecule. |

Note: The findings in this table are illustrative examples of what molecular dynamics simulations could reveal.

In Silico Modeling of Biological and Material Interactions

In silico modeling encompasses a broad range of computational techniques used to simulate and predict the interactions of a molecule with biological systems or materials. nih.govpatsnap.com For this compound, these models could be used to predict its potential biological activity or its performance in various material applications.

These methods often rely on the electronic and structural information obtained from quantum chemical calculations and molecular dynamics simulations. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are common in this field. patsnap.com

Detailed Research Findings: In a biological context, in silico models could be used to predict the interaction of this compound with proteins or other biological macromolecules. Molecular docking simulations could be employed to identify potential binding sites on a target protein and to estimate the binding affinity. enamine.net This could be useful in screening for potential therapeutic applications or in assessing potential toxicity.

In the context of material science, in silico modeling could be used to predict how this compound might function as an additive in a polymer or other material. For example, simulations could assess its effect on the mechanical properties or thermal stability of the material. By modeling the interactions at the molecular level, researchers can gain insights that are difficult to obtain through experiments alone.

The table below provides examples of the predictive data that can be generated through in silico modeling.

| Modeling Approach | Application | Predicted Outcome |

| Molecular Docking | Predicting interaction with a specific enzyme. | e.g., Binding affinity of -7.2 kcal/mol, suggesting a stable interaction. |

| QSAR Modeling | Predicting a specific property based on molecular structure. | e.g., A model could predict its potential as a corrosion inhibitor based on its electronic properties. |

| Coarse-Grained Simulation | Modeling the self-assembly of many molecules. | e.g., Prediction of micelle formation in an aqueous solution. |

Note: The outcomes presented in this table are hypothetical and represent the types of predictions that can be made with in silico modeling techniques.

Future Directions and Emerging Research Avenues

Exploration of Calcium Cyclohexanebutyrate in Nanotechnology and Advanced Delivery Systems

The realm of nanotechnology presents significant opportunities for innovating drug delivery methodologies. While specific research into this compound for these applications is in its early stages, the extensive work on other calcium-based nanoparticles provides a robust framework for its future development.

Established Precedent of Calcium-Based Nanocarriers: Nanoparticles formulated from calcium carbonate (CaCO₃) and calcium phosphate (B84403) are well-documented as biocompatible and biodegradable vehicles for delivering therapeutic agents. nih.govnih.govmdpi.com A key feature of these nanoparticles is their sensitivity to pH, readily dissolving in the acidic conditions often found in tumor microenvironments, which makes them suitable for targeted cancer therapies. nih.govmdpi.com These systems can effectively encapsulate bioactive compounds, shielding them from premature degradation and facilitating a controlled release profile. nih.govnih.gov

Advanced Drug Delivery: Nanoparticles derived from this compound could function as carriers for various drugs. The calcium element offers a biocompatible and pH-responsive core, while the organic anion could be tailored to adjust the nanoparticle's properties.

Enhancement of Bioavailability: Encapsulating poorly soluble drugs within this compound nanocarriers could improve their absorption and effectiveness.

Target-Specific Delivery: The surface of these nanoparticles could be functionalized with targeting ligands, such as antibodies or peptides, to direct them toward specific cells or tissues, thereby reducing potential side effects. mdpi.com

Table 1: Comparative Overview of Potential Calcium-Based Nanocarriers

| Feature | Calcium Carbonate NPs | Calcium Phosphate NPs | Potential this compound NPs |

|---|---|---|---|

| Core Composition | CaCO₃ | Ca₃(PO₄)₂, Hydroxyapatite (B223615) (HAP) | Ca(C₁₀H₁₇O₂)₂ |

| Key Advantage | pH-sensitivity, biocompatibility. nih.govmdpi.com | Biocompatibility, structural resemblance to bone. dovepress.com | Potential for tailored lipophilicity and enhanced cellular interaction. |

| Primary Release Trigger | Acidic pH. nih.govmdpi.com | Dissolution, enzymatic degradation. | pH-sensitivity, potential enzymatic cleavage. |

| Potential Applications | Targeted cancer therapy, general drug delivery. nih.gov | Bone tissue engineering, gene delivery. dovepress.com | Targeted drug delivery, bioavailability enhancement of lipophilic drugs. |

The creation of this compound nanoparticles is a logical progression in the field of calcium-based delivery systems, aiming to combine the proven benefits of calcium salts with novel functionalities imparted by the organic moiety.

Interdisciplinary Research Integrating Omics Technologies with this compound Studies

Omics technologies, such as proteomics and metabolomics, offer a comprehensive perspective on the molecular dynamics within a biological system following a particular intervention. mdpi.com Applying these analytical tools to the investigation of this compound can help to clarify its mechanisms of action and uncover new biomarkers.

Proteomics in Calcium-Related Investigations: Proteomics involves the large-scale analysis of proteins and their functions. wistar.org In studies related to calcium signaling, proteomics can pinpoint proteins that are regulated by calcium ions. nih.govnih.gov High-throughput proteomic methods enable the creation of detailed maps illustrating changes in protein expression in cells or tissues after exposure to a calcium-containing substance. nih.govnih.gov

Metabolomics in Calcium-Related Investigations: Metabolomics is the comprehensive study of small molecule metabolites within a biological specimen. metabolomicsworkbench.org This technology has been used to examine disorders of calcium metabolism and the physiological effects of calcium supplementation. nih.govnih.gov For example, metabolomic analyses have identified shifts in glycerophospholipid metabolism that correlate with calcium carbonate intake. nih.gov

Future Research Trajectories for this compound: Through the application of omics technologies, research can extend beyond the direct effects of this compound to understand its influence on complex cellular networks.

Elucidation of Mechanism of Action: By comparing the proteomic and metabolomic profiles of cells treated with this compound against control groups, researchers can identify the specific biological pathways modulated by the compound.

Discovery of Biomarkers: Omics studies can facilitate the identification of distinct molecular signatures that are indicative of the biological activity of this compound.

A Systems Biology Approach: The integration of data from proteomics, metabolomics, and other omics disciplines allows for the development of sophisticated computational models to describe how this compound impacts biological systems. mdpi.com

Table 2: Potential Omics-Based Research Strategies for this compound

| Omics Technology | Research Question | Potential Findings |

|---|---|---|

| Proteomics | Which proteins are directly or indirectly modulated by this compound? | Identification of binding partners, downstream signaling proteins, and overall changes in cellular protein expression. |

| Metabolomics | How does this compound alter the metabolic landscape of a cell? | Clarification of effects on metabolic pathways such as lipid metabolism, energy production, and amino acid synthesis. |

| Multi-Omics Integration | What are the comprehensive, systemic effects of this compound? | A holistic understanding of the compound's mechanism of action and its impact at a network level. mdpi.com |

Advancements in High-Throughput Screening for Novel Cyclohexanebutyrate-Based Compounds

High-throughput screening (HTS) is an essential technology in modern drug discovery, allowing for the rapid evaluation of vast libraries of chemical compounds for biological activity. nih.govpharmtech.com Advanced HTS assays are critical for discovering novel molecules with superior therapeutic characteristics.

Contemporary HTS Platforms: The field of HTS has seen remarkable progress, with key technologies including:

Fluorescence-Based Assays: Known for their high sensitivity and suitability for automation, these assays are a mainstay of HTS. nih.gov

Cell-Based Assays: These assays offer a more physiologically relevant screening environment by assessing compound effects directly within living cells. nih.gov High-content screening (HCS) further enhances this by using automated microscopy to analyze complex cellular responses. nih.gov

Label-Free Detection Methods: Technologies such as mass spectrometry and surface plasmon resonance enable the screening of compounds without requiring artificial labels. nih.govpharmtech.com

Screening for New Cyclohexanebutyrate Analogs: HTS platforms can be strategically used to screen for new chemical compounds derived from the cyclohexanebutyrate structure. The objective is to identify derivatives that exhibit enhanced potency, greater selectivity, or other improved pharmacological profiles.

Chemical Library Design: A diverse collection of cyclohexanebutyrate analogs can be created by systematically modifying different parts of the molecule.

Assay Development: A reliable and sensitive HTS assay must be established to measure a specific biological endpoint.

Hit Identification and Lead Optimization: Compounds identified as "hits" in the primary screen undergo further validation to confirm their activity and to determine structure-activity relationships (SAR). This knowledge then informs the design of more refined and effective compounds.

Table 3: High-Throughput Screening Workflow for Cyclohexanebutyrate Analogs

| Step | Description | Key Technologies |

|---|---|---|

| 1. Library Generation | Synthesis of a varied chemical library of cyclohexanebutyrate derivatives. | Combinatorial chemistry, parallel synthesis. |

| 2. Primary Screen | Rapid testing of the entire library using a high-throughput assay. | Automated liquid handling, fluorescence plate readers, cell-based assay platforms. nih.govaurorabiomed.com |

| 3. Hit Confirmation | Re-testing of initial hits to rule out false positives and confirm activity. | Dose-response analysis, orthogonal assays. drugtargetreview.com |

| 4. Secondary Screening | In-depth characterization of confirmed hits using more complex biological assays. | High-content screening, mechanism of action studies. nih.gov |

| 5. Lead Optimization | Chemical modification of the most promising hits to enhance their therapeutic properties. | Medicinal chemistry, computational modeling, structure-activity relationship (SAR) analysis. |

The systematic application of these advanced screening technologies is pivotal for exploring the full therapeutic potential of the cyclohexanebutyrate chemical family, potentially leading to the discovery of next-generation therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for Calcium cyclohexanebutyrate, and how do reaction conditions affect yield?

this compound (Ca(C₆H₁₁C₃H₆COO)₂, CAS 110861-66-0) is typically synthesized via neutralization reactions between cyclohexanebutyric acid and calcium hydroxide or carbonate. Key factors include:

- pH control : Maintain pH 7–8 to avoid side reactions (e.g., esterification).

- Temperature : Moderate temperatures (40–60°C) improve solubility without degrading the ligand.

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency. Yield optimization requires stoichiometric precision and post-synthesis purification via recrystallization or vacuum drying .

Q. What characterization techniques are essential for confirming the structure of this compound?

A multi-technique approach is critical:

- FTIR : Confirm carboxylate bonding (asymmetric stretching at ~1550–1650 cm⁻¹).

- NMR : Analyze cyclohexane and butyrate proton environments (¹H and ¹³C).

- Elemental analysis : Verify Ca²⁺ content (theoretical Ca: ~9.8% by mass).

- XRD : Assess crystallinity and compare with simulated patterns from single-crystal data. Reproducibility requires adherence to standardized protocols for sample preparation and instrument calibration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies in thermal decomposition temperatures (e.g., 180–220°C) often stem from:

- Sample purity : Impurities (e.g., residual solvents) lower observed stability.

- Heating rate : Faster rates (>10°C/min) may mask intermediate phases.

- Atmosphere : Oxidative vs. inert conditions alter decomposition pathways. To reconcile data, use thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to track evolved gases and validate methods against reference materials .

Q. What experimental designs are suitable for studying its interactions in biological systems (e.g., microbial biodegradation)?

Design considerations include:

- Model organisms : Use Arthrobacter spp. (known to metabolize cyclohexane derivatives) .

- Culture conditions : Optimize carbon/nitrogen ratios and aeration for aerobic degradation.

- Analytical endpoints : Measure metabolite production (e.g., CO₂ evolution via respirometry) and monitor toxicity using luminescent biosensors. Triangulate data with genomic assays (e.g., RNA-seq) to identify catabolic pathways .

Q. How should researchers address variability in solubility measurements across different solvent systems?

Solubility inconsistencies arise from:

- Hildebrand parameters : Mismatch between solvent polarity and solute.

- Temperature gradients : Poorly controlled equilibration periods. Standardize measurements using the shake-flask method with HPLC quantification, and report Hansen solubility parameters for cross-study comparisons .

Methodological Guidance

Q. Table 1. Key Challenges and Solutions in this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.